molecular formula C8H12ClN3OS B14913229 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine

Katalognummer: B14913229
Molekulargewicht: 233.72 g/mol
InChI-Schlüssel: DWVHJCUCGIICOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine is a chemical compound with the molecular formula C8H12ClN3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 3-methylmorpholine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, thereby disrupting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H12ClN3OS

Molekulargewicht

233.72 g/mol

IUPAC-Name

4-[(5-chlorothiadiazol-4-yl)methyl]-3-methylmorpholine

InChI

InChI=1S/C8H12ClN3OS/c1-6-5-13-3-2-12(6)4-7-8(9)14-11-10-7/h6H,2-5H2,1H3

InChI-Schlüssel

DWVHJCUCGIICOO-UHFFFAOYSA-N

Kanonische SMILES

CC1COCCN1CC2=C(SN=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.